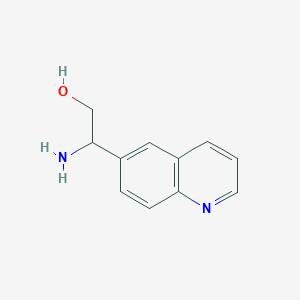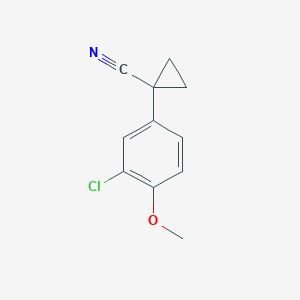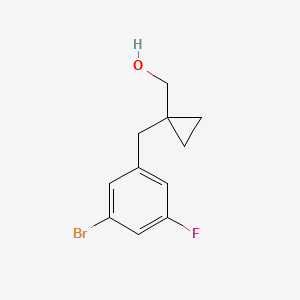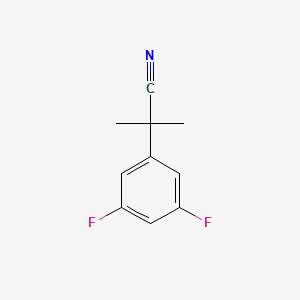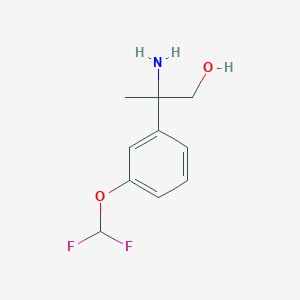
N-methyl-2-(3-methyl-2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethylamine chain at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(3-methylpyridin-2-yl)ethyl]amine typically involves the alkylation of 3-methylpyridine with an appropriate alkylating agent, followed by amination. One common method is the reaction of 3-methylpyridine with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of methyl[2-(3-methylpyridin-2-yl)ethyl]amine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl[2-(3-methylpyridin-2-yl)ethyl]amine.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl[2-(3-methylpyridin-2-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the ethylamine chain.
3-Methylpyridine: Lacks the ethylamine substitution.
2-Methylpyridine: Different substitution pattern on the pyridine ring.
Uniqueness
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is unique due to the presence of both a methyl group and an ethylamine chain on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
N-methyl-2-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-8-4-3-6-11-9(8)5-7-10-2/h3-4,6,10H,5,7H2,1-2H3 |
Clé InChI |
LGTCVWYSLOZECK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
